

Independent Validation of Ranosidenib's Anti-Tumor Activity: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of **Ranosidenib** (HMPL-306) with alternative therapies targeting mutant isocitrate dehydrogenase (IDH) enzymes. The information presented is supported by available preclinical and clinical data to aid in the evaluation of this novel dual IDH1/2 inhibitor.

Introduction to Ranosidenib and the Role of Mutant IDH in Cancer

Ranosidenib is an orally bioavailable, potent, and selective dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] In various cancers, including acute myeloid leukemia (AML) and glioma, mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). [2][3][4] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[2][3] [4] This results in widespread epigenetic alterations, including DNA and histone hypermethylation, which block cellular differentiation and promote tumorigenesis.[2][3][4]

Ranosidenib is designed to inhibit both mutant IDH1 and IDH2, thereby reducing 2-HG levels and restoring normal cellular differentiation.[1] This dual-targeting approach may offer an advantage over isoform-selective inhibitors by addressing tumors with either mutation and potentially overcoming resistance mechanisms involving isoform switching.[5]



Comparative Analysis of Anti-Tumor Activity

This section provides a comparative overview of **Ranosidenib** and other approved or investigational IDH inhibitors: Ivosidenib (IDH1 inhibitor), Enasidenib (IDH2 inhibitor), and Vorasidenib (dual IDH1/2 inhibitor).

In Vitro Potency and Cellular Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Ranosidenib** and its comparators against various mutant IDH enzymes and in cell-based assays. Lower IC50 values indicate greater potency.

Compound	Target	Enzymatic IC50 (nM)	Cellular IC50 (nM)	Reference(s)
Ranosidenib (HMPL-306)	mIDH1/2	Data not publicly available	U87MG-IDH1- R132H: 50TF1- IDH1-R132H: 31HT1080 (IDH1-R132C): 26	[6]
Ivosidenib (AG- 120)	mIDH1	R132H: 12R132C: 13R132G: 8R132L: 13R132S: 12	HT1080 (IDH1- R132C): 7.5	[6]
Enasidenib (AG- 221)	mIDH2	R140Q: 100R172K: 400	Data not publicly available	[6]
Vorasidenib (AG- 881)	mIDH1/2	IDH1 R132C/G/H/S: 0.04-22IDH2 R140Q: 7- 14IDH2 R172K: 130	U-87 MG (IDH2 R140Q): <50HT- 1080: <50TS603: <50	[7]



Preclinical In Vivo Efficacy

Preclinical studies in xenograft models provide crucial evidence of a drug's anti-tumor activity in a living system.

Compound	Cancer Model	Key Findings	Reference(s)
Ranosidenib (HMPL- 306)	mIDH1 and mIDH2 tumor xenograft models	Robust and sustained reduction of 2-HG in vivo. High brain penetration.	[8]
Ivosidenib (AG-120)	mIDH1 AML PDX model	>99% reduction in hCD45+ cells in bone marrow in combination with azacitidine.	[1]
Enasidenib (AG-221)	IDH2-mutant AML PDX models	Dose-dependent survival benefit. Reduction in bone marrow blasts and induction of myeloid differentiation.	[9][10]
Vorasidenib (AG-881)	Orthotopic mIDH glioma mouse model	Reduced tumor growth and >97% inhibition of 2-HG production in glioma tissue.	[7][11]

Clinical Efficacy

Clinical trials provide the ultimate validation of a drug's anti-tumor activity in patients.



Compound	Cancer Type	Trial Phase	Key Efficacy Results	Reference(s)
Ranosidenib (HMPL-306)	Relapsed/Refract ory (R/R) AML with mIDH1/2	Phase 1 (NCT04272957)	CR+CRh: 34.6% (mIDH1), 36.4% (mIDH2)Median OS: 13.4 months (mIDH1), 13.1 months (mIDH2)	[6]
Advanced Solid Tumors with IDH mutations	Phase 1	Lower-grade glioma (n=14): ORR 7.1%, DCR 100%	[6]	
Ivosidenib (AG- 120)	R/R AML with mIDH1	Phase 3 (AGILE)	With azacitidine, median OS: 29.3 months vs 7.9 months with placebo + azacitidine.	[12]
Enasidenib (AG- 221)	R/R AML with mIDH2	Phase 3	Median OS: 6.5 months vs 6.2 months with conventional care.	[12]
Vorasidenib (AG- 881)	Grade 2 Glioma with mIDH1/2	Phase 3 (INDIGO)	Median PFS: 27.7 months vs 11.1 months with placebo.	[13]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

Mutant IDH Signaling Pathway

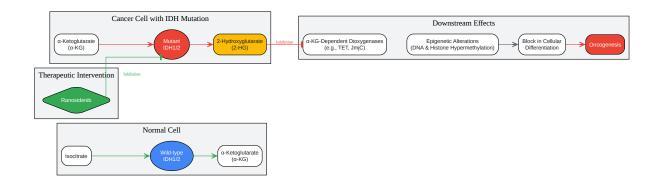




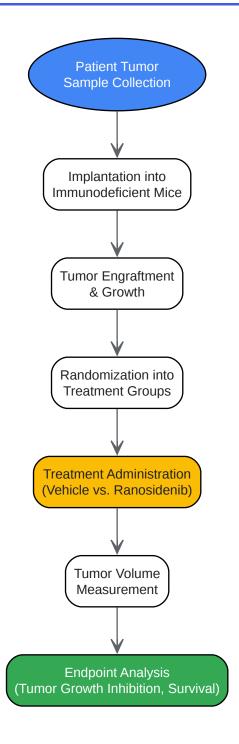
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This diagram illustrates the mechanism by which mutant IDH1/2 enzymes promote oncogenesis and how inhibitors like **Ranosidenib** intervene.









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